4-Fluoro-5-iodo-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

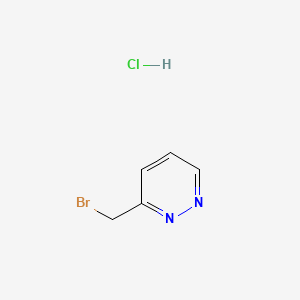

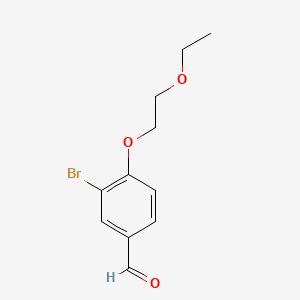

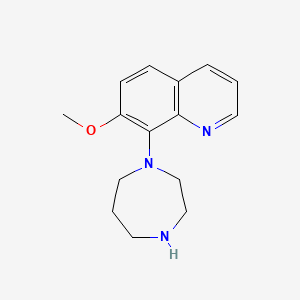

4-Fluoro-5-iodo-1H-indole is a compound with the molecular formula C8H5FIN. It is a white to brown solid with a molecular weight of 261.04 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-5-iodo-1H-indole is1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H . This indicates the presence of fluorine and iodine atoms attached to the indole ring. Physical And Chemical Properties Analysis

4-Fluoro-5-iodo-1H-indole is a white to brown solid . It has a molecular weight of 261.04 . It is stored at a temperature of +4°C .Scientific Research Applications

Nematicidal and Insecticidal Activities

Halogenated indoles, including 4-Fluoro-5-iodo-1H-indole, have been found to exhibit nematicidal and insecticidal activities . They can induce parasite death via ion channel activations, which is a common mechanism of anthelmintic and antiparasitic drugs . These compounds can be potential biocides for plant-parasitic nematodes and insects .

Drug Design and Selection

The iodine-fluorine based lead activators of Glutamate gated chloride channel (GluCl) can be used for drug selection and design in parasitology . These activators, including 4-Fluoro-5-iodo-1H-indole, can be identified by computational studies and structure-activity relationship analysis .

Flavor and Fragrance Applications

Indole, the parent compound of 4-Fluoro-5-iodo-1H-indole, is used in flavor and fragrance applications . It is used in the food industry and perfumery .

Production of Natural Colorants

Halogenated and oxygenated derivatives of indole can be used as natural colorants . These derivatives can be produced from 4-Fluoro-5-iodo-1H-indole .

Therapeutic Potential

Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . These derivatives can be produced from 4-Fluoro-5-iodo-1H-indole .

Agrochemical Applications

4-Fluoro-5-iodo-1H-indole can be used in the agrochemical field . It can be used as the starting material in the synthesis of other compounds .

Pharmaceutical Applications

4-Fluoro-5-iodo-1H-indole can be used in the pharmaceutical field . It can be used as the starting material in the synthesis of other compounds .

Dyestuff Applications

4-Fluoro-5-iodo-1H-indole can be used in the dyestuff field . It can be used as the starting material in the synthesis of other compounds .

Mechanism of Action

Target of Action

4-Fluoro-5-iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities

properties

IUPAC Name |

4-fluoro-5-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZOJLRQMRDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-iodo-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)